

Strategies to increase the efficiency of Tabersonine metabolic engineering.

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Compound of Interest

Compound Name: Tabersonine hydrochloride

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Tabersonine Metabolic Engineering Technical Support Center

Welcome to the technical support center for Tabersonine metabolic engineering. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the heterologous production of Tabersonine derivatives, with a primary focus on the biosynthesis of vindoline in yeast (Saccharomyces cerevisiae). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency of your metabolic engineering experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Tabersonine metabolic engineering experiments.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Low final product titer (e.g., vindoline)	Inefficient precursor conversion.	1. Optimize Gene Copy Number: Increase the copy numbers of rate-limiting enzymes in the pathway, such as Tabersonine 16-hydroxylase (T16H2) and 16-O- methyltransferase (16OMT).[1] [2][3][4] 2. Enhance Enzyme Activity: Co-express cytochrome P450 enzymes (CYPs) with compatible cytochrome P450 reductases (CPRs).[5][6][7] 3. Improve Cofactor Supply: Overexpress genes involved in the synthesis of essential cofactors like NADPH (e.g., ZWF1, GAPN) and S- adenosylmethionine (SAM) (e.g., SAM2).[5]
Accumulation of undesired side-products (e.g., vindorosine)	Promiscuous enzyme activity.	1. Channel Metabolic Flux: Increase the expression of enzymes in the desired pathway (e.g., T16H2 and 16OMT) to outcompete the enzymes of the side-pathway (e.g., T3O) for the common substrate, Tabersonine.[1][2][3] [4] 2. Optimize Substrate Feeding: Implement an intermittent feeding strategy with low concentrations of Tabersonine to minimize the accumulation of vindorosine and its intermediates.[5][6]

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Accumulation of pathway intermediates	Bottlenecks in the metabolic pathway.	1. Identify the Bottleneck: Analyze the accumulation of specific intermediates. For example, accumulation of 16-OH-tabersonine suggests a limitation in methyltransferase (16OMT) activity.[5][6] 2. Debottleneck the Pathway: Increase the expression of the downstream enzyme(s) to pull the flux forward. For instance, increasing 16OMT copy number can reduce 16-hydroxytabersonine accumulation.[1]
Poor cell growth and viability	Toxicity of substrate or intermediates.	1. Optimize Fermentation Medium: Use a rich medium (e.g., YP medium) which can lead to improved enzyme expression and cell growth.[6] [8] 2. Control Substrate Concentration: High concentrations of Tabersonine can be detrimental. Test a range of concentrations or use a fed-batch strategy to maintain a low, non-toxic level. [5][6][8]
Low conversion yield despite high substrate consumption	Inefficient enzyme function or cellular environment.	1. Engineer CYP Microenvironment: Enhance the functional expression of CYPs by expanding the endoplasmic reticulum (ER) through genetic modifications like deleting OPI1 and overexpressing INO2.[5] 2.



Optimize Fermentation
Conditions: Adjust pH and
medium composition. A rational
medium optimization and
sequential feeding can
significantly improve
conversion.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary bottleneck in the conversion of Tabersonine to vindoline in yeast?

A1: A significant bottleneck is the competition for the substrate Tabersonine between the desired vindoline pathway and the formation of the undesired side-product, vindorosine.[4][6] This is due to the promiscuity of the enzyme Tabersonine 3-oxygenase (T3O), which can act on Tabersonine directly.[1][2][3][4] Another identified bottleneck is the activity of methyltransferases (16OMT and NMT) and other enzymes like T16H and D4H, which can limit the metabolic flux.[5][6][10][11]

Q2: How can I increase the supply of essential cofactors for the Tabersonine metabolic pathway?

A2: To enhance the supply of NADPH, you can overexpress genes such as zwischenferment 1 (ZWF1) and NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN). For increasing the availability of S-adenosylmethionine (SAM), overexpression of S-adenosylmethionine synthetase 2 (SAM2) is an effective strategy.[5]

Q3: What is the impact of Tabersonine concentration on vindoline production?

A3: Generally, a higher initial concentration of Tabersonine can lead to a higher titer of vindoline. However, at very high concentrations, the conversion yield may decrease, and the accumulation of undesired intermediates and byproducts can increase.[5][6][8] An intermittent feeding strategy with lower concentrations of Tabersonine has been shown to improve both the final titer and the conversion yield.[5][6]



Q4: Which cultivation medium is recommended for vindoline production from Tabersonine in yeast?

A4: A rich medium, such as YP medium, has been shown to result in a pronounced increase in vindoline titers compared to a synthetic complete (SC) medium, especially at lower Tabersonine concentrations.[5][6][8] This is likely due to improved enzyme expression and better cell growth in the rich medium.[6]

Q5: How can CRISPR/Cas9 technology be utilized to improve Tabersonine metabolic engineering?

A5: CRISPR/Cas9 is a powerful tool for multiplex genome engineering in yeast. It can be used to:

- Integrate multiple pathway genes into the yeast genome.[5][6]
- Precisely tune the copy numbers of specific genes to balance the metabolic pathway. [5][6]
- Knock out competing pathways or regulatory genes (e.g., OPI1) to enhance product formation.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the production of vindoline from Tabersonine in engineered S. cerevisiae.

Table 1: Effect of Gene Copy Number and Pathway Engineering on Vindoline Production



Strain/Condition	Key Genetic Modifications	Vindoline Titer (mg/L)	Reference
Parent Strain	Low copy number of pathway genes	< 0.0000043	[5][6]
VSY024	Increased copy numbers of pathway genes, CYPs-CPRs pairing, ER expansion, NADPH supply enhancement	~5.8 (in YP medium)	[5][6]
VSY025	Further optimization of VSY024 with SAM supply enhancement	~16.5 (with intermittent feeding)	[5][6]
Engineered Yeast	Assembly of the complete seven-gene pathway	Modest yield of 1.1 mg·L ⁻¹ 12 h ⁻¹ reported in an earlier study	[4]

Table 2: Impact of Fermentation Conditions on Vindoline Production



Strain	Medium	Tabersonin e Feeding Strategy	Vindoline Titer (mg/L)	Conversion Yield (%)	Reference
VSY024	SC	100 mg/L initial concentration	< 2	~1.5	[5][8]
VSY024	ΥP	100 mg/L initial concentration	~5.8	~5	[5][8]
VSY024	ΥP	Intermittent feeding (~100 mg/L total)	11.7	Not specified	[5][6]
VSY025	ΥP	Intermittent feeding (~100 mg/L total)	16.5	Not specified	[5][6]
Engineered Yeast	Optimized fed-batch bioreactor	Sequential feeding	266	88	[9]

Experimental Protocols

Protocol 1: Yeast Transformation and Cultivation for Vindoline Production

- Yeast Strain:Saccharomyces cerevisiae strain engineered with the vindoline biosynthetic pathway genes from Catharanthus roseus.
- Transformation:
 - Prepare competent yeast cells using the standard lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
 - Transform the yeast cells with plasmids carrying the genes of interest or with DNA cassettes for genomic integration using CRISPR/Cas9.



- Select for successful transformants on appropriate selective media.
- Seed Culture Preparation:
 - Inoculate a single colony of the engineered yeast strain into 5 mL of synthetic complete
 (SC) medium with the appropriate selection antibiotics or nutrient drop-outs.
 - Incubate at 30°C with shaking at 250 rpm for 24-48 hours.
- Production Culture:
 - Inoculate the seed culture into 50 mL of YP medium (1% yeast extract, 2% peptone) supplemented with 2% galactose (to induce gene expression from galactose-inducible promoters).
 - Add Tabersonine to the desired final concentration (e.g., 50 mg/L for initial screening, or use an intermittent feeding strategy as described in Protocol 2).
 - Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
- Sampling and Analysis:
 - Collect samples at regular intervals (e.g., every 24 hours).
 - Separate the cells from the supernatant by centrifugation.
 - Extract the alkaloids from the supernatant with an equal volume of ethyl acetate.
 - Dry the organic phase and resuspend the residue in methanol.
 - Analyze the samples by LC-MS to quantify vindoline and other intermediates.

Protocol 2: Intermittent Feeding of Tabersonine

- Initial Culture Setup: Start the production culture as described in Protocol 1, but with an initial low concentration of Tabersonine (e.g., 15 mg/L).[5][6]
- Feeding Schedule: After 24 hours of cultivation post-galactose induction, begin the intermittent feeding.



- Feed Preparation: Prepare a sterile stock solution of Tabersonine in a suitable solvent (e.g., DMSO or ethanol).
- Feeding: Add a small volume of the Tabersonine stock solution to the culture every 24 hours to achieve a concentration increase of approximately 15 mg/L at each feeding point.

 Continue this for a total of 4-5 feeding cycles.[5][6]
- Monitoring: Monitor cell growth and product formation throughout the fermentation process.

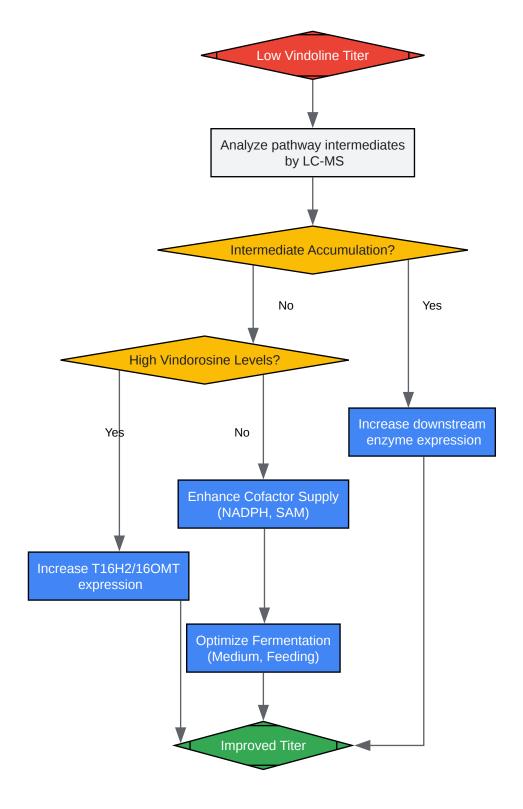
Visualizations



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Caption: Biosynthetic pathway from Tabersonine to vindoline and the competing vindorosine side-pathway.

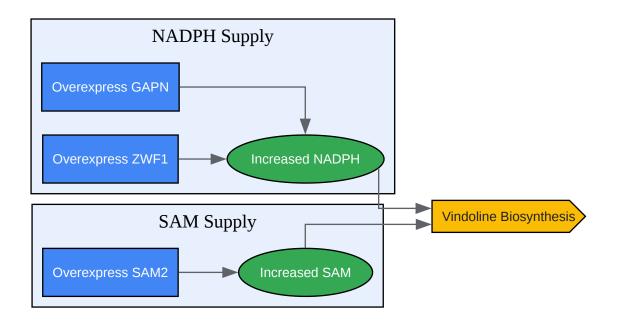




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Caption: A logical workflow for troubleshooting low vindoline production in yeast.





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Caption: Strategies for enhancing the supply of essential cofactors for the vindoline pathway.

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